REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4]C=[C:6]2[C:11](=O)[NH:10]C(=O)[C:7]=12.CS(O)(=O)=O.[C:18](O)([C:20](F)(F)F)=[O:19]>[Pd]>[NH2:1][C:2]1[CH:7]=[C:6]2[C:20](=[CH:4][CH:3]=1)[C:18](=[O:19])[NH:10][CH2:11]2
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C1C(=O)NC2=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
6-amino lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 70 mL of ice water
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
to give 6.7 g of a 5:4 ratio of 5-amino
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot ethanol/water
|
Type
|
CUSTOM
|
Details
|
afforded 1.45 g of undesired isomer
|
Type
|
CUSTOM
|
Details
|
The filtrate was preabsorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed with TEA:MeOH:methylene chloride (1:2:47)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2CNC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |